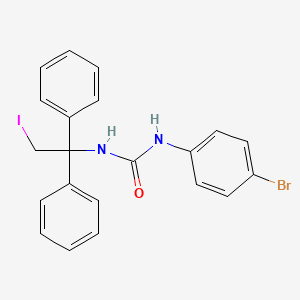
N-(4-Bromophenyl)-N'-(2-iodo-1,1-diphenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea typically involves the reaction of 4-bromoaniline with 2-iodo-1,1-diphenylethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the urea group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea would depend on its specific interactions with molecular targets. These could include binding to proteins, enzymes, or receptors, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromophenyl)-N’-(2-chloro-1,1-diphenylethyl)urea
- N-(4-Bromophenyl)-N’-(2-fluoro-1,1-diphenylethyl)urea
- N-(4-Bromophenyl)-N’-(2-methyl-1,1-diphenylethyl)urea
Uniqueness
N-(4-Bromophenyl)-N’-(2-iodo-1,1-diphenylethyl)urea is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties
Propriétés
Numéro CAS |
136863-93-9 |
|---|---|
Formule moléculaire |
C21H18BrIN2O |
Poids moléculaire |
521.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-(2-iodo-1,1-diphenylethyl)urea |
InChI |
InChI=1S/C21H18BrIN2O/c22-18-11-13-19(14-12-18)24-20(26)25-21(15-23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,15H2,(H2,24,25,26) |
Clé InChI |
MGBSBCOOAKIFKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CI)(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















